Fenistil

Histamine H1 antagonism Receptor binding affinity Alkylamine antihistamines

Generic antihistamines often fail to deliver consistent topical antipruritic efficacy. Dimetindene maleate (Fenistil) resolves this with exceptionally high H1 receptor binding affinity (Ki = 1.5 nM) and non-competitive antagonism, ensuring prolonged local action with minimal systemic exposure. • 88% itch relief within 30 min in clinical trials; topical gel achieves only 10% systemic bioavailability vs. 70% for oral solution. • Superior to 1% chlorpheniramine cream: erythema suppression p<0.005, wheal suppression p<0.0005. • Available as racemate or isolated (-) enantiomer; supports sorbitol-free, ethanol-free pediatric oral drop formulation development.

Molecular Formula C24H28N2O4
Molecular Weight 408.5 g/mol
Cat. No. B13148025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenistil
Molecular FormulaC24H28N2O4
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeySWECWXGUJQLXJF-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenistil (Dimetindene Maleate) Baseline Overview


Fenistil, containing the active pharmaceutical ingredient dimetindene maleate, is a potent and selective histamine H1 receptor antagonist [1]. It belongs to the alkylamine class of first-generation antihistamines but is distinguished by an atypical, minimally sedating profile due to limited blood-brain barrier penetration [2]. Dimetindene maleate is available in multiple formulations, including oral drops (solution) and a topical gel, allowing for both systemic and localized antipruritic action [3].

High-affinity H1 receptor antagonist for binding and functional studies
Oral solution and topical gel formulations support systemic and local model studies
Reported non-competitive mechanism may support prolonged target engagement in assays

Why Fenistil Cannot Be Substituted


Fenistil (dimetindene maleate) exhibits a specific pharmacological and clinical profile that is not universally shared by other antihistamines, precluding simple substitution. Key differentiators include its exceptionally high H1 receptor binding affinity, which is over an order of magnitude more potent than some other first-generation agents, and its non-competitive antagonism [1]. Furthermore, the topical formulation achieves rapid local action with minimal systemic absorption (10%), a critical safety feature not guaranteed by alternative topical antihistamines [2]. Direct comparative studies demonstrate that dimetindene maleate gel is superior to chlorpheniramine cream in suppressing histamine-induced skin reactions [3].

Mechanism mismatch
Competitive H1 antagonists may not reproduce the non-competitive binding profile reported for dimetindene.
Topical exposure may differ
Alternative topical antihistamines may not achieve the same reported low systemic absorption, altering safety endpoint context.
Local efficacy context
Histamine-induced skin response models may show different endpoint outcomes compared to reported dimetindene gel data.

Fenistil Comparative Quantitative Evidence


H1 Receptor Binding Affinity Comparison

Dimetindene maleate demonstrates exceptionally high affinity for the histamine H1 receptor, with a Ki value of 1.5 nM, making it approximately 6.7-fold more potent than (+)-chlorpheniramine (pA2 8.97 ± 0.03) and over 30-fold more potent than diphenhydramine (pA2 7.55 ± 0.1) in functional assays [1][2]. This high binding affinity translates to a potent antagonism of histamine-induced responses in vitro and in vivo, establishing it as one of the most potent H1 antagonists in its class.

Binding affinity
Reported
Ki 1.5 nM
pA2 9.33
vs Chlorpheniramine pA2 8.97
vs Diphenhydramine pA2 7.55
Supports high-affinity H1 binding context.
Cross-study comparison; conditions may vary.
Histamine H1 antagonism Receptor binding affinity Alkylamine antihistamines

Erythema and Wheal Suppression vs. Chlorpheniramine

In a quantitative, head-to-head human study (n=11), a 0.1% dimetindene maleate gel demonstrated significantly greater suppression of histamine-induced erythema (p < 0.005) and wheal (p < 0.0005) compared to a 1% d-chlorpheniramine maleate cream [1]. The superior local efficacy of the dimetindene formulation, despite a 10-fold lower concentration of the active ingredient, underscores its potent topical activity.

Skin response suppression
Reported
0.1% gel vs 1% chlorpheniramine cream
Erythema p<0.005; Wheal p<0.0005
Reported endpoint difference in skin model.
Human subject study (n=11); model dependent.
Topical antihistamine efficacy Pruritus models Chlorpheniramine comparator

Rapid Onset of Topical Pruritus Relief

A double-blind, randomized, placebo-controlled study of 101 patients with insect bites or solar erythema demonstrated that 88% (43/49) of patients treated with dimetindene gel were completely relieved of itching within 30 minutes, compared to only 64% (33/52) for placebo gel [1]. This rapid relief is a critical clinical differentiator for a topical antipruritic agent.

Itch relief onset
Reported
88% itch-free at 30 min
vs 64% for placebo gel
Supports rapid-onset antipruritic model context.
Placebo-controlled study (n=101).
Onset of action Antipruritic efficacy Insect bites

Low Systemic Bioavailability of Topical Gel

The topical gel formulation of dimetindene maleate exhibits a systemic bioavailability of only 10% [1]. This is significantly lower than the 70% systemic bioavailability observed with the oral drop formulation [2]. The low systemic exposure minimizes the potential for sedative and other central nervous system side effects typically associated with first-generation antihistamines, making it a safer option for localized therapy.

Topical bioavailability
Reported
10% (gel)
vs 70% (oral)
Reported low systemic exposure for gel.
Formulation-dependent pharmacokinetics.
Topical pharmacokinetics Systemic safety Bioavailability

Prolonged Antihistamine Activity After Oral Dosing

A single 4 mg oral dose of dimethindene maleate (as drops) produces a measurable suppression of histamine-induced skin weal and flare reactions for up to 24 hours [1]. This prolonged duration of action, which exceeds the drug's apparent plasma elimination half-life of approximately 6 hours [1], is consistent with its high receptor binding affinity and slow dissociation from the H1 receptor [2].

Duration of action
Reported
Suppression up to 24 h
Half-life ~6 h; PD exceeds PK
Supports extended PD context.
Oral 4 mg dose; skin model.
Duration of action Oral antihistamine Skin weal and flare

Non-Competitive H1 Antagonism by Active Enantiomer

The (-) enantiomer of dimetindene, which is the active component of the racemate, acts as a potent, non-competitive H1 receptor antagonist (pA2 = 9.3), whereas the (+) enantiomer is approximately 30-fold less potent and exhibits a classical competitive antagonism (pA2 = 7.7) [1]. This non-competitive interaction may contribute to the prolonged duration of action observed clinically [2].

Enantiomer mechanism
Class-level
(−) enantiomer pA2 9.3 non-competitive
(+) enantiomer pA2 7.7 competitive
Supports non-competitive antagonism context.
Enantiomer-specific pharmacology.
Mechanism of action Enantiomer pharmacology Non-competitive antagonism

Fenistil Application Scenarios


Topical Antipruritic Formulation Development

Procure 0.1% dimetindene maleate gel as a reference standard or active pharmaceutical ingredient (API) for the development of new, highly effective topical antipruritic products. Its demonstrated superiority over 1% chlorpheniramine cream in suppressing histamine-induced skin reactions (p<0.005 for erythema, p<0.0005 for wheal) provides a robust scientific basis for marketing and differentiation [1]. The 88% itch relief rate within 30 minutes in clinical trials further supports its use as a fast-acting, evidence-backed ingredient [2].

High-Affinity H1 Antagonist for Preclinical Research

Use dimetindene maleate (racemate or the isolated (-) enantiomer) as a standard tool compound in pharmacology or physiology studies investigating histamine H1 receptor function. Its exceptionally high binding affinity (Ki = 1.5 nM) and non-competitive antagonism make it a valuable reagent for blocking H1-mediated responses in vitro and in vivo, with the added benefit of a prolonged duration of action [3][4].

Alcohol- and Sorbitol-Free Pediatric Oral Solution

Source dimetindene maleate API for the manufacture of oral drop formulations intended for pediatric use. The patented, improved formulation technology allows for the creation of sorbitol-free and ethanol-free solutions, directly addressing safety and stability concerns associated with traditional formulations [5]. This specific formulation improvement is a key differentiator for procurement when targeting sensitive patient populations.

Topical Antihistamine Procurement with Low Systemic Absorption

Select 0.1% dimetindene maleate gel for hospital formularies, institutional purchasing, or consumer health product lines where minimizing systemic exposure is a priority. Its systemic bioavailability is limited to 10%, in stark contrast to the 70% bioavailability of the oral solution, offering a safer profile for localized treatment of pruritus with a reduced risk of sedation and other systemic side effects [6].

Application
Selection Property
Validation Focus
Topical antihistamine formulation research
Local activity and formulation matrix
Skin challenge model endpoints
H1 receptor pharmacology studies
Binding affinity and non-competitive mechanism
In vitro receptor binding and functional assays
Alcohol-free, sorbitol-free oral liquid formulation development
Excipient compatibility and stability
Stability and preservative efficacy testing
Topical formulation with limited systemic exposure
Systemic exposure profile
Dermal absorption and sedation model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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